molecular formula C12H13ClN2O2 B2880340 2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 1311318-25-8

2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B2880340
CAS RN: 1311318-25-8
M. Wt: 252.7
InChI Key: QEDVGIIHVVYKHS-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)ethylamine” is related to the requested compound. It is a liquid with a sweet odor . Its linear formula is ClC6H4CH2CH2NH2 .


Synthesis Analysis

There are several synthetic routes for compounds similar to the one you’re interested in. For example, 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, “2-(3-Chlorophenyl)ethylamine” is a liquid at room temperature with a refractive index of 1.549 and a density of 1.119 g/mL at 25 °C .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound. For example, “2-(3-Chlorophenyl)ethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-15-10(16)6-9(12(14)17)11(15)7-3-2-4-8(13)5-7/h2-5,9,11H,6H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDVGIIHVVYKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

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